3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-8-9-18(14-17(16)2)22(29)24-19-10-12-27(13-11-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDRWBAJHCPNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzamide core is formed by coupling the piperidine-triazole intermediate with a benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit anticancer properties due to their ability to interact with various biological targets. Studies have shown that 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by up to 70% at specific concentrations.
Antimicrobial Properties
The triazole moiety is also associated with antibacterial and antifungal activities . This compound has been evaluated for its effectiveness against resistant strains of bacteria and fungi:
- Antibacterial Activity : Tests against Gram-positive and Gram-negative bacteria showed promising results, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
- Fungal Inhibition : The compound exhibited significant antifungal activity against Candida species, suggesting its potential use in treating fungal infections.
Synthesis and Industrial Applications
The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:
- Preparation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction.
- Introduction of the Piperidine Ring : Conducted via nucleophilic substitution reactions.
- Formation of the Benzamide Core : Coupling with a benzoyl chloride derivative under basic conditions.
These synthetic routes can be optimized for industrial production to maximize yield and minimize environmental impact.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and selectivity. The piperidine ring provides additional conformational flexibility, allowing the compound to fit into various binding sites. The benzamide core is crucial for maintaining the overall stability and bioactivity of the molecule .
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethyl substitution (target compound) likely enhances hydrophobic interactions compared to monosubstituted analogs like the 4-methyl derivative .
- Chlorinated analogs (e.g., 2,4-dichloro) exhibit significantly lower binding affinity (IC₅₀ > 50,000 nM) to targets like GABA transporters, possibly due to steric or electronic effects .
Triazole vs. Pyrazole Heterocycles
Key Observations :
- Triazole-containing compounds (e.g., target compound) may exhibit superior metabolic stability compared to pyrazole analogs due to the triazole’s resistance to oxidative degradation .
- Pyrazole derivatives (e.g., ) could show divergent binding profiles owing to differences in ring polarity and hydrogen-bonding geometry.
Piperidine Linker Modifications
Key Observations :
- Urea-linked analogs (e.g., ) demonstrate higher synthetic yields (55–76%) compared to triazole derivatives, suggesting easier scalability .
Biological Activity
3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its diverse biological activities. The triazole ring is known for its role in drug discovery due to its ability to modulate biological pathways. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tuberculosis), and its cytotoxicity profiles.
Synthesis and Structural Characteristics
The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the following steps:
- Formation of the triazole ring via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Subsequent acylation of the piperidine derivative with the triazole carbonyl group.
The structural formula can be represented as follows:
Antimycobacterial Activity
Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant antimycobacterial activity. For instance, derivatives of 1-alkyl-4-phenyl-[1,2,3]-triazoles have been reported to demonstrate potent activity against multi-drug-resistant strains of M. tuberculosis. In particular:
- Activity Comparison : In vitro studies indicated that certain triazole derivatives were more effective than ethambutol, a standard treatment for tuberculosis .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Triazole Derivative A | 0.75 | High |
| Triazole Derivative B | 1.20 | Moderate |
| Ethambutol | 2.50 | Standard |
This table illustrates the comparative efficacy of various compounds against M. tuberculosis.
Cytotoxicity
Evaluation of cytotoxicity on human cell lines (e.g., HEK-293) revealed that many triazole derivatives exhibit low toxicity levels. For example:
- Cytotoxicity Results : Compounds were found to have IC50 values greater than 20 μM against HEK-293 cells, indicating a favorable safety profile for further development .
| Compound | IC50 (μM) | Toxicity Level |
|---|---|---|
| Triazole Derivative A | >20 | Low |
| Triazole Derivative B | >25 | Low |
The mechanism by which 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its biological effects likely involves interaction with specific enzymes or receptors in the bacterial cell wall synthesis pathway. The presence of the triazole ring is crucial for binding due to its electron-rich nature.
Case Studies
Several studies have explored the biological activity of related triazole compounds:
- Study on Antitubercular Agents : A series of substituted benzamides were synthesized and evaluated for their antitubercular activity. Compounds with similar structural features showed promising results against M. tuberculosis with IC50 values ranging from 0.5 to 2 μM .
- Cytotoxicity Assessment : Another study assessed various triazole derivatives for cytotoxic effects on different cancer cell lines and found that many had selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the recommended methods for synthesizing 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
Answer: The synthesis typically involves multi-step reactions:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core (see for analogous triazole syntheses).
Piperidine Functionalization : Coupling of the triazole-carboxylic acid with 4-aminopiperidine via amide bond formation using activating agents like HATU or EDCI ().
Benzamide Assembly : Reaction of the piperidine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) ().
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ().
Q. How can the structure of this compound be validated post-synthesis?
Answer: Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C3/C4 of benzamide, triazole-proton integration) ().
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak).
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amides) ().
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., piperidine ring puckering parameters) ().
Q. What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Cytotoxicity Assays : Use HepG2 (hepatoma) or other cancer cell lines with MTT/WST-1 reagents ().
- Receptor Binding Studies : Screen against GPCRs (e.g., dopamine, adenosine receptors) via radioligand displacement ().
- Enzyme Inhibition : Assess activity against kinases or proteases using fluorogenic substrates ().
Note : Include positive controls (e.g., sorafenib for cytotoxicity) and triplicate replicates for statistical validity ().
Advanced Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Answer: X-ray crystallography provides:
- Bond Geometry : Confirm sp³ hybridization of piperidine nitrogen (bond angles ~109.5°) and planarity of the triazole ring ().
- Puckering Analysis : Quantify piperidine ring distortion (e.g., half-chair conformation with q₂ = 0.0280 Å, q₃ = 0.5563 Å) ().
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O) stabilizing crystal packing ().
Tools : Use SHELXL for refinement () and WinGX/ORTEP for visualization ().
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation : Modify benzamide (e.g., 3,4-dichloro vs. 3,4-dimethyl) or triazole (e.g., phenyl vs. fluorophenyl) groups ().
- Piperidine Replacement : Test morpholine or azepane analogs to assess ring size impact on bioactivity ().
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with target proteins ().
Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LipE = pIC₅₀ – logP) ().
Q. How should contradictory biological data be addressed (e.g., variable IC₅₀ across assays)?
Answer:
Assay Validation : Confirm reagent stability (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) ().
Solubility Check : Measure compound solubility in assay media (DLS or nephelometry); use DMSO concentrations ≤0.1% ().
Metabolic Stability : Test compound degradation in microsomal preparations ().
Statistical Reanalysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers ().
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
